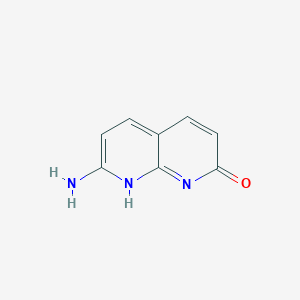

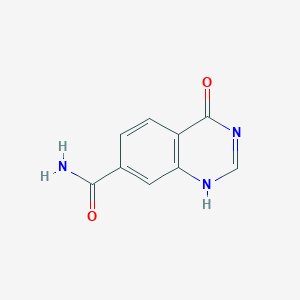

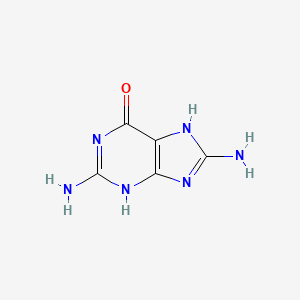

7-amino-8H-1,8-naphthyridin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compound “7-amino-8H-1,8-naphthyridin-2-one” is known as ocimene, a naturally occurring chemical compound found in a variety of plants and fruits. It is a monoterpene, which is a class of terpenes consisting of two isoprene units. Ocimene is known for its pleasant, sweet, and floral aroma, making it a common ingredient in perfumes and fragrances. It also plays a role in the plant’s defense mechanism against pests and pathogens.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ocimene can be synthesized through various methods, including the isomerization of myrcene. The process involves the use of catalysts such as aluminum chloride or sulfuric acid under controlled temperature conditions to convert myrcene into ocimene.

Industrial Production Methods: Industrially, ocimene is often extracted from natural sources such as essential oils of plants like basil, mint, and parsley. The extraction process typically involves steam distillation, where the plant material is subjected to steam, causing the volatile compounds to evaporate. The vapor is then condensed and collected, yielding ocimene along with other essential oils.

Types of Reactions:

Oxidation: Ocimene can undergo oxidation reactions to form various oxygenated derivatives such as ocimenol and ocimenone.

Hydrogenation: This reaction involves the addition of hydrogen to ocimene, converting it into dihydroocimene.

Isomerization: Ocimene can isomerize to form different structural isomers, including alpha-ocimene and beta-ocimene.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and ozone.

Hydrogenation: Catalysts such as palladium or platinum are used under hydrogen gas.

Isomerization: Acidic catalysts like sulfuric acid or aluminum chloride are used.

Major Products Formed:

Oxidation: Ocimenol, ocimenone

Hydrogenation: Dihydroocimene

Isomerization: Alpha-ocimene, beta-ocimene

Aplicaciones Científicas De Investigación

Ocimene has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of terpenes and their derivatives.

Biology: Investigated for its role in plant defense mechanisms and its interactions with pests and pathogens.

Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.

Industry: Utilized in the fragrance industry for its pleasant aroma and in the food industry as a flavoring agent.

Mecanismo De Acción

Ocimene exerts its effects primarily through its interaction with biological membranes and enzymes. It is believed to disrupt the cell membranes of microorganisms, leading to their death. Additionally, ocimene may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

Comparación Con Compuestos Similares

- Myrcene

- Limonene

- Pinene

Ocimene’s unique properties and versatility make it a valuable compound in various fields, from scientific research to industrial applications.

Propiedades

IUPAC Name |

7-amino-8H-1,8-naphthyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-4H,(H3,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPQTGOJGZXAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N=C2C1=CC=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N=C2C1=CC=C(N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Methylsulfanylphenyl)-(pyridin-3-ylamino)methyl]quinolin-8-ol](/img/structure/B7795866.png)

![[(1S)-3-acetyloxy-1-carboxypropyl]azanium;chloride](/img/structure/B7795886.png)

![3-[1-[[4-(7-phenyl-3H-imidazo[4,5-g]quinoxalin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7795892.png)

![5-amino-3,4-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione](/img/structure/B7795931.png)

![6,7-dichloro-5,10-dihydro-3H-imidazo[2,1-b]quinazolin-2-one](/img/structure/B7795934.png)